2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide
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Overview
Description
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is a complex organic compound that features a furan ring, a pyridazinone ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-yl and pyridazinone intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include acetic anhydride, methanol, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyridazinone ring may yield dihydropyridazinones.
Scientific Research Applications
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide
- 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxypyridin-3-yl)acetamide
Uniqueness
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(6-methoxypyridin-3-yl)acetamide is unique due to the presence of the methoxy group on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific targets or alter its pharmacokinetic properties compared to similar compounds.
Properties
Molecular Formula |
C16H14N4O4 |
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Molecular Weight |
326.31 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C16H14N4O4/c1-23-15-6-4-11(9-17-15)18-14(21)10-20-16(22)7-5-12(19-20)13-3-2-8-24-13/h2-9H,10H2,1H3,(H,18,21) |
InChI Key |
LBPYBKTWNSRTEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3 |
Origin of Product |
United States |
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